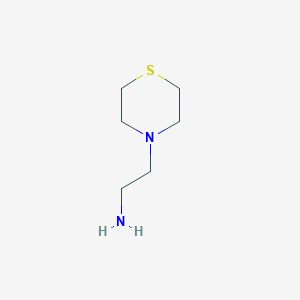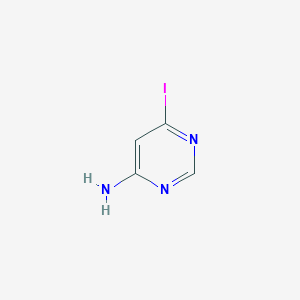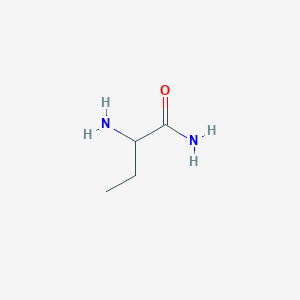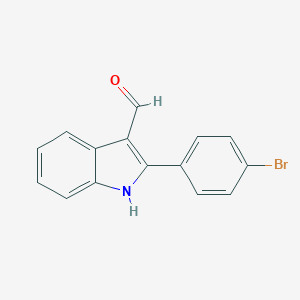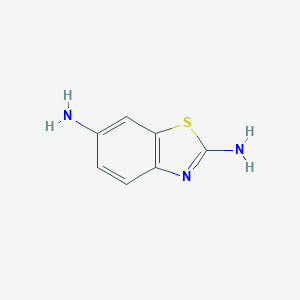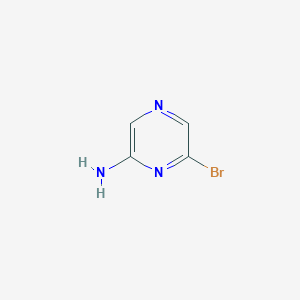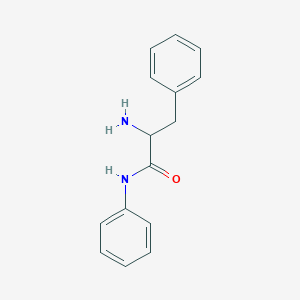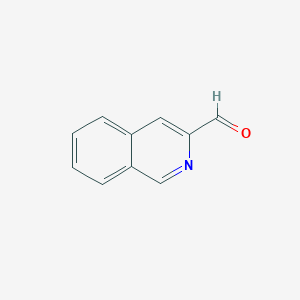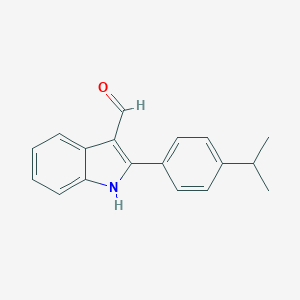
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, also known as IPICA, is a synthetic compound that belongs to the family of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
生化和生理效应
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects in laboratory experiments. In particular, it has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for research on 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde to be used in the development of new materials for various applications, such as sensors and electronic devices.
合成方法
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Friedel-Crafts acylation reaction. The most common method for synthesizing 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 3-formylindole in the presence of a palladium catalyst.
科学研究应用
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has shown promising results as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. In organic synthesis, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of various indole derivatives. In material science, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

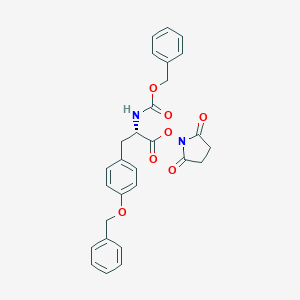
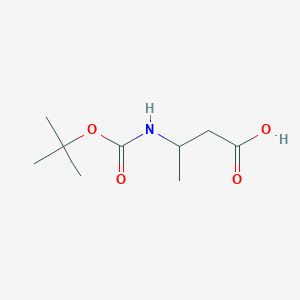
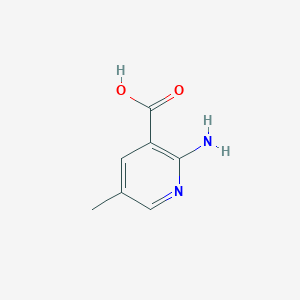
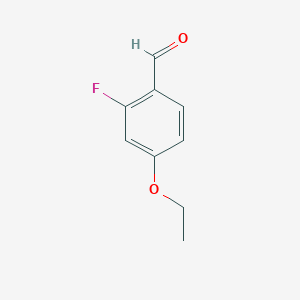
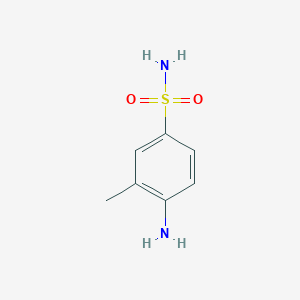
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
